molecular formula C10H18O3 B1195073 Epomediol CAS No. 56084-15-2

Epomediol

Cat. No.: B1195073
CAS No.: 56084-15-2
M. Wt: 186.25 g/mol
InChI Key: JSNQSLSBBZFGBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Epomediol is synthesized through a series of chemical reactions involving the formation of a bicyclic structure. The synthetic route typically involves the cyclization of a precursor molecule followed by hydroxylation to introduce the diol functional groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Epomediol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.

Major Products Formed:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted this compound derivatives with various functional groups.

Scientific Research Applications

Epomediol has significant potential in various fields of research and industry:

Comparison with Similar Compounds

    Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.

    Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.

Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNQSLSBBZFGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(O1)(C(C2)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971470
Record name Epomediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56084-15-2, 38223-98-2
Record name Epomediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56084-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38223-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epomediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epomediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does epomediol exert its choleretic effect?

A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []

Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?

A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.

Q4: Is there any available spectroscopic data on this compound?

A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]

Q6: What are the primary routes of this compound excretion?

A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []

Q7: What conditions has this compound been investigated for?

A7: this compound has been studied for its therapeutic potential in various liver diseases, including:

  • Intrahepatic cholestasis of pregnancy (ICP) [, , ]
  • Ethinylestradiol-induced cholestasis [, , ]
  • Chronic hepatopathies [, ]
  • Fatty liver disease []
  • Ethanol-induced liver injury []

Q8: Is this compound effective in treating pruritus associated with cholestasis?

A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]

Q9: Does this compound improve liver function in patients with chronic hepatopathies?

A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]

Q10: What formulations of this compound are available?

A10: this compound has been administered orally and intravenously in clinical studies. [, ]

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